molecular formula C8H15NaO2 B1324543 Sodium octanoate-1-13C CAS No. 201612-61-5

Sodium octanoate-1-13C

Cat. No.: B1324543
CAS No.: 201612-61-5
M. Wt: 167.19 g/mol
InChI Key: BYKRNSHANADUFY-IYWRZBIASA-M
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Description

Sodium octanoate-1-13C, also known as caprylic acid-1-13C sodium salt, is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the octanoate molecule. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium octanoate-1-13C can be synthesized by reacting octanoic acid-1-13C with sodium hydroxide. The reaction typically involves dissolving octanoic acid-1-13C in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to neutralize the acid, forming the sodium salt. The reaction is usually carried out at room temperature and monitored until completion.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity octanoic acid-1-13C and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity of the final product. The product is then purified, typically through recrystallization or other purification techniques, to achieve the desired isotopic purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming octanoic acid-1-13C or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to octanoic acid-1-13C or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various metal salts can be used to replace the sodium ion, depending on the desired product.

Major Products Formed:

    Oxidation: Octanoic acid-1-13C and other oxidized derivatives.

    Reduction: Octanoic acid-1-13C and other reduced forms.

    Substitution: Various metal octanoates depending on the substituting cation.

Scientific Research Applications

Sodium octanoate-1-13C is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used in tracer studies to investigate reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of fatty acids in the body.

    Industry: Applied in the development of new materials and products where isotopic labeling is required for detailed analysis.

Comparison with Similar Compounds

    Sodium octanoate: The non-labeled version of the compound.

    Sodium butyrate-1-13C: Another labeled fatty acid salt with a shorter carbon chain.

    Sodium palmitate-1-13C: A labeled fatty acid salt with a longer carbon chain.

Uniqueness: Sodium octanoate-1-13C is unique due to its specific carbon-13 labeling at the first carbon position. This specific labeling allows for precise tracking and analysis in scientific studies, making it a valuable tool in research compared to its non-labeled or differently labeled counterparts.

Biological Activity

Sodium octanoate-1-13C, also known as sodium caprylate, is a sodium salt of octanoic acid labeled with the stable isotope carbon-13. This compound has garnered attention for its potential biological activities, particularly in metabolic studies and therapeutic applications. This article delves into the biological activity of this compound, emphasizing its mechanisms, applications, and relevant research findings.

PropertyValue
Molecular FormulaC₈H₁₅NaO₂
Molecular Weight167.19 g/mol
CAS Number201612-61-5
Purity98%
Storage ConditionsRoom temperature, away from light and moisture

This compound exhibits several biological activities that can be attributed to its role as a fatty acid:

  • Metabolic Pathways : As a medium-chain fatty acid, sodium octanoate is rapidly absorbed and metabolized in the liver, providing a quick source of energy. It undergoes β-oxidation to generate acetyl-CoA, which is pivotal in energy production and metabolic regulation .
  • Antimicrobial Properties : Studies have indicated that sodium octanoate possesses antimicrobial activity against various pathogens. Its ability to disrupt microbial membranes contributes to its efficacy in inhibiting bacterial growth .
  • Role in Lipid Metabolism : Sodium octanoate is significant in lipid metabolism, influencing the synthesis and breakdown of lipids. It has been used in research to trace metabolic pathways due to its isotopic labeling with carbon-13 .

Applications in Research and Medicine

This compound is utilized in various fields of research:

  • Metabolomics : The compound serves as a tracer in metabolic studies, helping researchers understand lipid metabolism and energy production pathways .
  • Therapeutic Potential : Its antimicrobial properties make it a candidate for developing treatments against infections. Additionally, it has been explored for its potential role in managing metabolic disorders .

Case Studies

  • Metabolic Tracing : A study utilized this compound to investigate lipid metabolism in humans. The results demonstrated that the compound could effectively trace metabolic pathways involving fatty acids, providing insights into energy metabolism under various physiological conditions .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of sodium octanoate against specific strains of bacteria, showcasing its potential application in clinical settings as an antimicrobial agent. The study found that concentrations of sodium octanoate significantly inhibited bacterial growth compared to controls .

Properties

IUPAC Name

sodium;(113C)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKRNSHANADUFY-IYWRZBIASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201612-61-5
Record name Sodium octanoate C-13, 1-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM OCTANOATE C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K216HQ0FFU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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